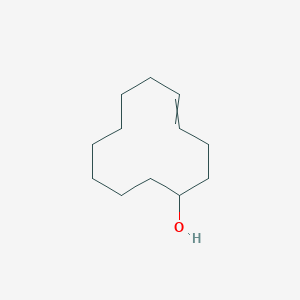
Cyclododec-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododec-4-en-1-ol is an organic compound with the molecular formula C12H22O It is a cyclic alcohol with a double bond located at the fourth position of the twelve-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododec-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of cyclododec-4-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of cyclododecatriene. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to selectively reduce the double bonds .
Chemical Reactions Analysis
Types of Reactions: Cyclododec-4-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Cyclododec-4-en-1-one
Reduction: Cyclododecane
Substitution: Cyclododec-4-en-1-yl chloride
Scientific Research Applications
Cyclododec-4-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclododec-4-en-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its role as an intermediate in organic synthesis involves nucleophilic and electrophilic reactions that facilitate the formation of complex molecules .
Comparison with Similar Compounds
Cyclododec-4-en-1-ol can be compared with other similar compounds, such as:
Cyclododecane: A saturated cyclic hydrocarbon with similar structural features but lacking the double bond and hydroxyl group.
Cyclododec-4-en-1-one: An oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.
Cyclododecatriene: A precursor in the synthesis of this compound, containing three double bonds in the twelve-membered ring.
Uniqueness: this compound’s uniqueness lies in its combination of a cyclic structure with a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis and a compound of interest in various research fields .
Properties
CAS No. |
61537-73-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
cyclododec-4-en-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h4,6,12-13H,1-3,5,7-11H2 |
InChI Key |
LPVZEAPQEVQVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CCCC(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















